molecular formula C16H12O2 B1615291 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one CAS No. 20442-66-4

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

Cat. No.: B1615291
CAS No.: 20442-66-4
M. Wt: 236.26 g/mol
InChI Key: TYEOTDIJUTZNMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a methoxyphenyl group and a phenylprop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 4-methoxyphenylboronic acid with a suitable halogenated phenylprop-2-yn-1-one derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one.

    Reduction: Formation of 3-(4-methoxyphenyl)-1-phenylprop-2-ene.

    Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)-1-phenylprop-2-yn-1-one.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one is unique due to its alkyne functional group, which imparts distinct reactivity compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole. These similar compounds primarily differ in their core structures, which influence their chemical behavior and biological activities .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEOTDIJUTZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344136
Record name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-66-4
Record name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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